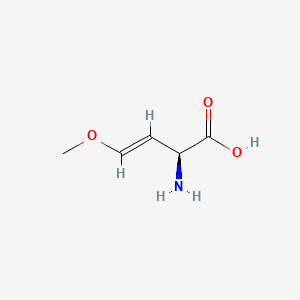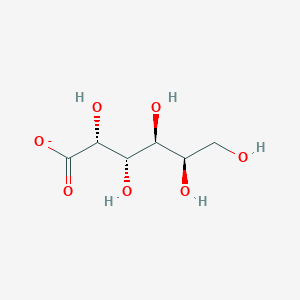
L-2-Amino-4-methoxy-trans-3-butenoic acid
Descripción general
Descripción
L-2-Amino-4-methoxy-trans-3-butenoic acid is a non-proteinogenic amino acid produced by the bacterium Pseudomonas aeruginosa. It is known for its potent antibiotic and toxic properties, affecting both prokaryotic and eukaryotic organisms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
L-2-Amino-4-methoxy-trans-3-butenoic acid is synthesized from glutamate and two alanine residues via a thiotemplate-linked tripeptide precursor . The biosynthesis involves a five-gene cluster encoding a putative LysE-type transporter (AmbA), two non-ribosomal peptide synthetases (AmbB and AmbE), and two iron (II)/α-ketoglutarate-dependent oxygenases (AmbC and AmbD) . The process includes ATP-PPi exchange assays, aminoacylation assays, and mass spectrometry-based analysis of enzyme-bound substrates and pathway intermediates .
Industrial Production Methods
. The production process involves cultivating the bacterium under specific conditions to maximize the yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions
L-2-Amino-4-methoxy-trans-3-butenoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . It is known to inhibit pyridoxal phosphate-dependent enzymes, affecting amino acid metabolism .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include iron (II)/α-ketoglutarate-dependent oxygenases and non-ribosomal peptide synthetases . The reactions typically occur under controlled laboratory conditions with specific pH and temperature requirements .
Major Products
The major products formed from reactions involving this compound include various peptides and amino acid derivatives . These products are often analyzed using mass spectrometry and other biochemical assays .
Aplicaciones Científicas De Investigación
L-2-Amino-4-methoxy-trans-3-butenoic acid has several scientific research applications:
Mecanismo De Acción
L-2-Amino-4-methoxy-trans-3-butenoic acid exerts its effects by inhibiting pyridoxal phosphate-dependent enzymes . This inhibition disrupts amino acid metabolism, leading to growth inhibition in various organisms . The compound targets multiple enzymes and pathways, making it a potent antimicrobial agent .
Comparación Con Compuestos Similares
L-2-Amino-4-methoxy-trans-3-butenoic acid is unique among oxyvinylglycines due to its specific structure and biosynthetic pathway . Similar compounds include aminoethoxyvinylglycine and rhizobitoxine, which are also inhibitors of pyridoxal phosphate-dependent enzymes . this compound is distinguished by its potent antibiotic properties and its production by Pseudomonas aeruginosa .
Propiedades
IUPAC Name |
(E,2S)-2-amino-4-methoxybut-3-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-9-3-2-4(6)5(7)8/h2-4H,6H2,1H3,(H,7,8)/b3-2+/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOPMQJRUIOMJO-ZPYNKGFJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C/[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901034580 | |
| Record name | (2S,3E)-2-Amino-4-methoxy-3-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901034580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35891-72-6 | |
| Record name | 2-Amino-4-methoxy-3-butenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035891726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S,3E)-2-Amino-4-methoxy-3-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901034580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Hydroxy-3,9-dimethyl-7,8,9,10-tetrahydrobenzo[c][1]benzopyran-6-one](/img/structure/B1234360.png)

![4-Methyl-3-nitrobenzoic acid [[1-amino-2-(2-methoxyphenyl)ethylidene]amino] ester](/img/structure/B1234365.png)
![2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine](/img/structure/B1234368.png)
![1,1-bis(pyridin-2-ylmethyl)-3-[(Z)-pyridin-2-ylmethylideneamino]thiourea](/img/structure/B1234369.png)


![4-[4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]-2-hydroxybenzoic acid](/img/structure/B1234373.png)



